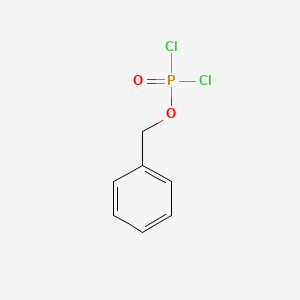Benzyl dichlorophosphate
CAS No.: 52692-02-1
Cat. No.: VC8181025
Molecular Formula: C7H7Cl2O2P
Molecular Weight: 225.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 52692-02-1 |
|---|---|
| Molecular Formula | C7H7Cl2O2P |
| Molecular Weight | 225.01 g/mol |
| IUPAC Name | dichlorophosphoryloxymethylbenzene |
| Standard InChI | InChI=1S/C7H7Cl2O2P/c8-12(9,10)11-6-7-4-2-1-3-5-7/h1-5H,6H2 |
| Standard InChI Key | ISCACRDMGTYTHJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COP(=O)(Cl)Cl |
| Canonical SMILES | C1=CC=C(C=C1)COP(=O)(Cl)Cl |
Introduction
Chemical Structure and Fundamental Properties
Benzyl dichlorophosphate features a benzyl group (-C₆H₅CH₂) bonded to a dichlorophosphate (-OPOCl₂) functional group. The phosphorus atom adopts a tetrahedral geometry, with two chlorine atoms and one oxygen atom completing its coordination sphere . This structure confers significant electrophilicity, making the compound highly reactive toward nucleophiles such as alcohols, amines, and thiols.
Molecular and Physical Characteristics
The compound has a molecular weight of 225.01 g/mol and is typically a colorless to pale yellow liquid at room temperature. Key spectral data include:
-
³¹P NMR: δ ~0 ppm (referenced to H₃PO₄), indicative of the phosphate center .
-
IR Spectroscopy: Strong absorption bands at 1260 cm⁻¹ (P=O stretch) and 740 cm⁻¹ (P-Cl stretch).
Table 1: Physicochemical Properties of Benzyl Dichlorophosphate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇Cl₂O₂P | |
| Boiling Point | 120–125°C (0.5 mmHg) | |
| Density | 1.45 g/cm³ | |
| Solubility | Miscible with THF, CH₂Cl₂ |
Synthesis Methodologies
Conventional Synthesis Route
The traditional synthesis involves reacting benzyl alcohol with phosphorus oxychloride (POCl₃) under anhydrous conditions:
This exothermic reaction requires strict temperature control (0–5°C) and yields ~85% product after distillation. Excess POCl₃ acts both as a reagent and solvent, but the process generates corrosive HCl gas, necessitating scrubbers.
Green Chemistry Approaches
A breakthrough method employs PEG-400 as a solvent and KI/K₂CO₃ as a catalytic system, enabling room-temperature synthesis :
-
Reaction Conditions: 6 hours at 25°C in PEG-400 with 0.3 equiv KI and 2 equiv K₂CO₃.
-
Mechanism: KI facilitates in situ generation of benzyl iodide via Finkelstein reaction, which subsequently reacts with dialkyl phosphites.
-
Yield: 89–94% across substrates with electron-donating or withdrawing groups .
Table 2: Comparative Analysis of Synthesis Methods
| Parameter | Conventional Method | Green Method |
|---|---|---|
| Temperature | 0–5°C | 25°C |
| Solvent | POCl₃ (neat) | PEG-400 |
| Catalysts | None | KI/K₂CO₃ |
| Environmental Impact | High (HCl emission) | Low (recyclable solvent) |
| Average Yield | 85% | 91% |
Reactivity Profile and Functionalization
Nucleophilic Substitution Reactions
The dichlorophosphate group undergoes sequential substitution:
-
Primary Substitution: Reaction with alcohols yields benzyl phosphorochloridates:
-
Secondary Substitution: Further reaction with amines or thiols produces phosphoramidates or phosphorothioates.
Applications in Complex Molecule Synthesis
-
Pharmaceutical Intermediates: Used to synthesize antiviral prodrugs by phosphorylating nucleoside analogs .
-
Agrochemicals: Serves as a precursor to herbicides containing phosphonate moieties .
-
Polymer Chemistry: Initiates ring-opening polymerization of cyclic esters for biodegradable plastics.
Recent Advances in Application-Specific Research
Glycosylation Reactions
In carbohydrate chemistry, benzyl dichlorophosphate stabilizes phosphate monoesters during glycosidic bond formation. A 2021 study demonstrated its utility in synthesizing Leishmania-related disaccharides, maintaining integrity under acidic conditions (pH 2.5, 4°C) .
Fluorous Tagging Strategies
Researchers have exploited the benzyl group’s stability to develop fluorous-protected phosphates. These derivatives enable facile purification via fluorous solid-phase extraction (FSPE), with deprotection achieved using Zn/NH₄HCO₂ .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume